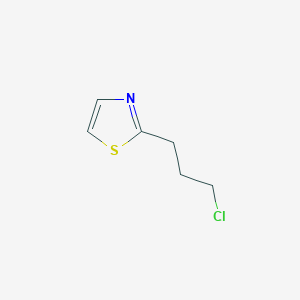

2-(3-Chloropropyl)thiazole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H8ClNS |

|---|---|

Molecular Weight |

161.65 g/mol |

IUPAC Name |

2-(3-chloropropyl)-1,3-thiazole |

InChI |

InChI=1S/C6H8ClNS/c7-3-1-2-6-8-4-5-9-6/h4-5H,1-3H2 |

InChI Key |

AQOLDEZFPRHPJI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=N1)CCCCl |

Origin of Product |

United States |

Synthetic Methodologies for 2 3 Chloropropyl Thiazole and Its Precursors

Classical and Modern Approaches to Thiazole (B1198619) Ring Formation Relevant to 2-(3-Chloropropyl)thiazole

The construction of the thiazole ring is a well-established area of organic synthesis, with several named reactions providing reliable routes to this heterocyclic system. encyclopedia.pubbepls.com

The Hantzsch thiazole synthesis, first reported in 1887, remains one of the most fundamental and widely used methods for constructing the thiazole ring. orientjchem.orgscholaris.ca The classical approach involves the condensation reaction between an α-halocarbonyl compound and a thioamide. orientjchem.orgchemhelpasap.com This method is highly versatile, allowing for the synthesis of thiazoles with various substituents at positions 2, 4, and 5 by choosing the appropriate starting materials. encyclopedia.puborientjchem.org

For the synthesis of a 2-substituted thiazole like this compound, a thioamide bearing the desired substituent would be required. However, a more common adaptation involves using a simpler thioamide, like thioacetamide (B46855), to form a 2-methylthiazole, which can then be further functionalized. A direct synthesis of 4-(3-chloropropyl)-2-methylthiazole has been demonstrated by reacting 1-bromo-5-chloro-2-pentanone with thioacetamide. prepchem.com

The reaction conditions for the Hantzsch synthesis are often straightforward, typically involving heating the reactants in a solvent such as methanol (B129727) or ethanol. chemhelpasap.com The reaction proceeds through an initial S-alkylation of the thioamide by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring. chemhelpasap.com While traditionally effective, a drawback of this method can be the lachrymatory and toxic nature of the α-haloketone starting materials. bepls.com

| Reactant 1 | Reactant 2 | Product | Reference |

| α-Haloketone | Thioamide | Thiazole | chemhelpasap.com |

| 1-Bromo-5-chloro-2-pentanone | Thioacetamide | 4-(3-Chloropropyl)-2-methylthiazole | prepchem.com |

| 2-Bromoacetophenone | Thiourea (B124793) | 2-Amino-4-phenylthiazole | chemhelpasap.com |

This subsection is closely related to the Hantzsch synthesis, as it represents the core chemical transformation of that named reaction. The reaction of α-haloketones or α-haloaldehydes with various thioamides or thioureas is a cornerstone of thiazole synthesis. orientjchem.org For instance, the reaction of 1-bromo-5-chloro-2-pentanone with thioacetamide in methanol yields 4-(3-chloropropyl)-2-methylthiazole monohydrobromide. prepchem.com Similarly, reacting α-haloketones with thiourea is a common route to 2-aminothiazoles. chemhelpasap.com

The process can be influenced by reaction conditions. For example, the condensation of N-monosubstituted thioureas with α-halogeno ketones typically yields 2-(N-substituted amino)thiazoles in neutral solvents. rsc.org However, under acidic conditions, a mixture of isomers can be formed, including 3-substituted 2-imino-2,3-dihydrothiazoles. rsc.org

Modern synthetic strategies often aim to increase efficiency by combining multiple reaction steps into a single operation, known as a domino or tandem reaction. In the context of thiazole synthesis, domino alkylation-cyclization reactions have emerged as a powerful tool. organic-chemistry.orgorganic-chemistry.org

One such strategy involves the reaction of propargyl bromides with thioureas. organic-chemistry.orgthieme-connect.com This method, often accelerated by microwave irradiation, provides a rapid and high-yielding route to 2-aminothiazoles. encyclopedia.puborganic-chemistry.org The proposed mechanism involves an initial alkylation of the thiourea, followed by a 5-exo-dig cyclization to form the thiazole ring. encyclopedia.pub This approach avoids the use of often unstable and hazardous α-haloketones. organic-chemistry.org While this specific example leads to 2-aminothiazoles, the principle of a domino reaction combining alkylation and cyclization is a relevant modern strategy for accessing substituted thiazole cores.

Cyclization Reactions Involving Halogenated Ketones/Aldehydes and Thioamides/Thioureas

Introduction of the Chloropropyl Side Chain: Alkylation and Functionalization Techniques

A crucial step in the synthesis of this compound is the introduction of the three-carbon chain with a terminal chlorine atom. This can be achieved by either building the thiazole ring with the side chain already in place or by adding the side chain to a pre-formed thiazole nucleus.

A common method for introducing the 3-chloropropyl group is through alkylation using a bifunctional reagent like 1-bromo-3-chloropropane. wikipedia.orgmultichemindia.com This compound is an effective alkylating agent, with the bromine atom being more reactive and thus more susceptible to nucleophilic substitution than the chlorine atom. phasetransfercatalysis.com This differential reactivity allows for the selective formation of a carbon-carbon or carbon-heteroatom bond at the bromine-bearing end, leaving the chloro group intact for potential further modifications. multichemindia.com

For example, a 2-lithiothiazole, generated by deprotonating thiazole at the 2-position with a strong base, can react with 1-bromo-3-chloropropane. The nucleophilic lithiated thiazole would displace the bromide, attaching the 3-chloropropyl side chain at the 2-position.

An alternative strategy involves first synthesizing 2-(3-hydroxypropyl)thiazole. This precursor can then be converted to the desired chlorinated compound.

If a precursor such as 2-(propyl)thiazole or 2-(3-hydroxypropyl)thiazole is synthesized first, a subsequent halogenation step is required to introduce the chlorine atom. The conversion of a terminal hydroxyl group on the propyl chain to a chloride is a standard organic transformation. Reagents commonly used for this purpose include thionyl chloride (SOCl₂), phosphorus trichloride (B1173362) (PCl₃), or phosphorus pentachloride (PCl₅). These reagents effectively replace the hydroxyl group with a chlorine atom. For instance, the synthesis of novel cyanine (B1664457) dyes has involved the chlorination of hydroxypropyl substituents. researchgate.net

Achieving selective chlorination at the terminal (γ) position of a propyl side chain is critical. When starting with a 3-hydroxypropyl precursor, the chlorination is inherently selective for the position of the hydroxyl group.

Direct chlorination of an unsubstituted propyl side chain is more challenging due to the potential for reaction at the α, β, and γ positions. Radical chlorination methods often lack high regioselectivity. However, methods for the selective chlorination of alkyl side chains on aromatic rings have been developed, sometimes using a mixture of hydrochloric acid and an oxidizing agent like hydrogen peroxide under controlled temperatures. google.com While developed for alkylbenzenes, similar principles of directing effects could potentially be applied to heterocycles. For heterobenzylic positions (the α-carbon of the side chain), polar chlorination pathways have been developed that utilize activation of the heterocycle to direct electrophilic chlorination. nih.gov However, achieving selectivity at the terminal γ-position of a longer alkyl chain typically relies on functional group-directed synthesis, such as the chlorination of a terminal alcohol, to avoid mixtures of isomers.

Halogenation Procedures for Propyl Side Chains

Optimization of Synthetic Routes for Improved Yield and Purity in Academic Settings

The quest for more efficient and pure synthetic pathways to thiazole derivatives in academic laboratories has led to the adoption of cutting-edge technologies and principles. These optimizations are crucial for producing high-quality materials for research and development.

Microwave-Assisted Synthesis in Thiazole Chemistry

Microwave-assisted organic synthesis has emerged as a powerful tool in thiazole chemistry, offering significant advantages over conventional heating methods. researchgate.netd-nb.info This technique utilizes microwave irradiation to rapidly heat the reaction mixture, which can dramatically reduce reaction times, often from hours to mere minutes, and improve product yields. researchgate.netmdpi.com The efficiency of this method stems from the direct interaction of microwaves with the polar molecules in the reaction, leading to a rapid and uniform temperature increase that is difficult to achieve with traditional heating.

In the context of thiazole synthesis, such as the Hantzsch reaction, microwave heating has been shown to produce target compounds in excellent yields (89-95%) in significantly shorter timeframes. researchgate.net For instance, the synthesis of novel thiazole-substituted thiosemicarbazone analogues was achieved in just 5 minutes with high yields using a solvent-free microwave approach, a stark contrast to conventional reflux methods. nih.gov This acceleration is a common theme, with various thiazole derivatives, including those with potential biological activity, being synthesized efficiently under microwave conditions. d-nb.infomdpi.comnih.govresearchgate.net The use of microwave irradiation can also facilitate reactions in greener solvents like water or even under solvent-free conditions, further enhancing the environmental friendliness of the synthesis. researchgate.netbeilstein-journals.org

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis for Thiazole Derivatives

| Product Type | Conventional Method (Time) | Microwave-Assisted Method (Time) | Yield Improvement | Reference |

|---|---|---|---|---|

| Thiazolyl-Pyridazinediones | - | 4-8 min | High/Efficient Yields | nih.gov |

| Thiazole-Substituted Thiosemicarbazones | Conventional Reflux | 5 min | High Yields | nih.gov |

| N-Phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines | Extended Conventional Heating | - | 89-95% Yields | researchgate.net |

| Thiazole-Substituted Dibenzofurans | Conventional Heating | - | Improved Yields & Reduced Time | d-nb.info |

| 2-Substituted Tetrahydro-1,3-thiazepines | Harsh conditions, long times | 1-8 min | Good to Excellent Yields | beilstein-journals.org |

| Thiophene-containing Thiazoles | Thermal Heating (hours) | 10 min | Increased Yields | mdpi.com |

Green Chemistry Principles and Catalyst Development for Thiazole Synthesis

The integration of green chemistry principles is a major focus in modern synthetic chemistry, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. researchgate.netbohrium.combohrium.com In thiazole synthesis, this has led to the development of innovative catalytic systems, including biocatalysts and magnetically recoverable catalysts. bohrium.com

Biocatalysis: Biocatalysts, such as enzymes and naturally derived polymers, offer an environmentally benign alternative to traditional chemical catalysts. rsc.org They operate under mild conditions, are often highly selective, and are biodegradable. rsc.org Chitosan (B1678972), a natural polymer derived from chitin, has been successfully employed as an eco-friendly, heterogeneous basic biocatalyst in the synthesis of various thiazole derivatives. nih.govnih.govmdpi.com Its effectiveness is enhanced when used in combination with energy-efficient techniques like ultrasonic irradiation, leading to high yields and short reaction times. nih.govmdpi.com For example, a modified chitosan hydrogel (TCsSB) has demonstrated superior catalytic activity compared to standard chitosan, resulting in enhanced yields for thiazole synthesis under ultrasound conditions. nih.govacs.org Lipase is another biocatalyst that has been effectively used for the synthesis of 2,4-disubstituted thiazoles, promoting the reaction in an aqueous medium and representing a greener alternative to traditional pathways. rsc.org

Table 2: Application of Biocatalysts in Thiazole Synthesis

| Biocatalyst | Synthetic Method | Key Advantages | Reference |

|---|---|---|---|

| Chitosan (Cs) & Terephthalohydrazide Cs Schiff's base hydrogel (TCsSB) | Ultrasonic Irradiation | Eco-friendly, mild conditions, quick reaction times, high yields, reusability. nih.govacs.orgnih.gov | nih.govacs.orgnih.gov |

| Pyromellitimide benzoyl thiourea cross-linked chitosan (PIBTU-CS) hydrogel | Ultrasonic Irradiation | High yields, mild conditions, reusability without significant loss in efficiency. mdpi.com | mdpi.com |

| Lipase | Ultrasonic Irradiation | Environmentally friendly, mild circumstances, use of water as a solvent, high yields. rsc.org | rsc.org |

Magnetically Recoverable Catalysts: A significant advancement in green catalyst technology is the development of magnetically recoverable catalysts. These typically consist of magnetic nanoparticles, such as iron oxide (Fe₃O₄), coated with a catalytically active substance. rsc.orgtandfonline.com The primary advantage is their straightforward and efficient separation from the reaction mixture using an external magnet, allowing for easy recovery and reuse over multiple cycles without a significant drop in activity. rsc.orgbenthamdirect.com This eliminates the need for filtration and reduces catalyst waste and operational costs. rsc.org

These catalysts have been successfully applied to the synthesis of a variety of organosulfur compounds, including thiazoles. rsc.orgbenthamdirect.com They facilitate reactions under mild conditions, often at room temperature, and can be used in the synthesis of complex thiazole derivatives through multi-component reactions. rsc.orgtandfonline.com Examples include Fe₃O₄ nanoparticles supporting sulfonic acid groups or ionic liquids, which have proven to be efficient and reusable catalysts for producing various thiazole scaffolds. tandfonline.comjsynthchem.com

Table 3: Examples of Magnetically Recoverable Catalysts in Thiazole Synthesis

| Catalyst | Application | Key Features | Reference |

|---|---|---|---|

| Magnetic Iron Nanoparticles (General) | Synthesis of Thiophenes and Thiazoles | Ease of separation, reusability, high surface area, reduced waste. rsc.org | rsc.org |

| Magnetic Nanocomposites (General) | Synthesis of Thiazole Derivatives | High stability, easy surface manipulation, simple magnetic separation. benthamdirect.com | benthamdirect.com |

| Fe₃O₄/SO₃H@zeolite-Y | Synthesis of Triaryl Substituted Imidazoles (related azoles) | Recoverable, excellent yields. tandfonline.com | tandfonline.com |

| CNT-Fe₃O₄-IL (Ionic Liquid on Magnetic Carbon Nanotube) | Synthesis of 2-aminothiazole (B372263) derivatives | Efficient, reusable. jsynthchem.com | jsynthchem.com |

Isolation and Purification Techniques for Research-Grade this compound

The isolation and purification of the final product are critical steps to obtain research-grade this compound, which requires high purity. While specific literature detailing the purification of this exact compound is not abundant, standard and advanced techniques used for analogous thiazole derivatives can be applied.

A common challenge in thiazole synthesis is the potential for resinification and the formation of side products, which can complicate purification. mdpi.com For compounds with sufficient thermal stability and volatility, distillation is a primary method for purification on an industrial scale. A process for purifying the structurally similar 2-chloro-5-chloromethyl-1,3-thiazole involves treating the crude product with a lower alcohol, such as methanol, before distillation. google.com This pre-treatment helps to obtain the purified product in high purity and recovery without requiring specialized distillation equipment. google.com

For many research-grade applications, column chromatography is the gold standard for achieving high purity. This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica (B1680970) gel) as a mobile phase (solvent) is passed through. While effective, there is a push within green chemistry to minimize or eliminate the need for such intensive purification methods. mdpi.com

The progress of purification is typically monitored using Thin-Layer Chromatography (TLC) . acs.org Once the desired purity is achieved, the structure and identity of the synthesized compound are confirmed through various spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). mdpi.comacs.orgnih.gov

Chemical Reactivity and Derivatization Pathways of 2 3 Chloropropyl Thiazole

Nucleophilic Substitution Reactions at the Chloropropyl Moiety

The 3-chloropropyl group attached to the thiazole (B1198619) ring is a primary alkyl chloride, making it a prime substrate for nucleophilic substitution reactions, which typically proceed via an SN2 mechanism. fishersci.itgacariyalur.ac.in This pathway involves the attack of a nucleophile on the carbon atom bonded to the chlorine, leading to the displacement of the chloride ion and the formation of a new carbon-nucleophile bond. The reactivity of this group allows for its conversion into numerous other functional groups, significantly expanding the synthetic utility of the parent molecule.

Formation of Alkyl, Aminoalkyl, and Thioalkyl Thiazole Derivatives

The reaction of 2-(3-Chloropropyl)thiazole with various nucleophiles provides straightforward access to a range of derivatives.

Aminoalkyl Thiazoles: The substitution of the chlorine atom with nitrogen-based nucleophiles, such as primary or secondary amines, is a common method for synthesizing aminoalkyl thiazole derivatives. fishersci.itnih.gov This reaction, often referred to as N-alkylation of amines, typically occurs in the presence of a base to neutralize the hydrogen chloride generated. fishersci.it Studies on the alkylation of 2-aminothiazoles have shown that in the presence of a condensing agent like lithium amide, alkylation occurs on the exocyclic nitrogen, whereas in its absence, reaction at the ring nitrogen is favored. acs.org

Thioalkyl Thiazoles: Sulfur nucleophiles, such as thiols or thiolate salts, readily displace the chloride to form thioethers. For example, the reaction with thiourea (B124793) followed by hydrolysis can yield the corresponding thiol, or reaction with a substituted thiol can directly produce a thioalkyl derivative. This reactivity is analogous to the synthesis of 2-[(benzazole-2-yl)thioacetylamino]thiazole derivatives, where a chloroacetylamino group on a thiazole reacts with a benzazol-2-thiole.

Alkyl Thiazoles: Carbon nucleophiles, such as Grignard reagents or organocuprates, can react with the chloropropyl group to form a new carbon-carbon bond, effectively elongating or branching the alkyl chain.

Reaction with Various Nitrogen, Oxygen, and Sulfur Nucleophiles

A broad spectrum of nucleophiles can be employed to functionalize the chloropropyl side chain, highlighting its versatility.

Nitrogen Nucleophiles: Besides simple amines, other nitrogen-containing groups like azides, phthalimides (in the Gabriel synthesis), and heterocyclic amines can be used to introduce nitrogen functionality. The alkylation of heterocyclic amines with alkyl halides is a well-established transformation. fishersci.it

Oxygen Nucleophiles: Alkoxides and carboxylates can serve as oxygen nucleophiles to produce ethers and esters, respectively. For instance, reaction with sodium ethoxide would yield 2-(3-ethoxypropyl)thiazole. The reaction of 3-chloropropyl acetate (B1210297) with potassium hydroxide (B78521) is a known method for synthesizing oxetane, demonstrating the reactivity of a similar chloropropyl system with an oxygen nucleophile. gacariyalur.ac.in

Sulfur Nucleophiles: A variety of sulfur-containing compounds can act as nucleophiles. Thioamides, thiourea, and dithiocarbamates are effective for introducing sulfur-containing moieties. pharmaguideline.comorganic-chemistry.org

The following table summarizes representative nucleophilic substitution reactions at the chloropropyl group.

| Nucleophile Category | Specific Nucleophile | Resulting Functional Group | Product Class |

| Nitrogen | Ammonia (NH₃), Primary/Secondary Amines (RNH₂, R₂NH) | Amino | Aminoalkyl Thiazole |

| Sodium Azide (B81097) (NaN₃) | Azido | Azidoalkyl Thiazole | |

| Potassium Phthalimide | Phthalimido | Phthalimidoalkyl Thiazole | |

| Oxygen | Sodium Hydroxide (NaOH), Alkoxides (RO⁻) | Hydroxyl, Ether | Hydroxyalkyl/Alkoxyalkyl Thiazole |

| Carboxylate Salts (RCOO⁻) | Ester | Acyloxyalkyl Thiazole | |

| Sulfur | Sodium Hydrosulfide (NaSH), Thiolates (RS⁻) | Thiol, Thioether | Thioalkyl Thiazole |

| Thiourea ((NH₂)₂CS) | Isothiouronium Salt | (Intermediate for Thiols) | |

| Carbon | Cyanide (CN⁻) | Nitrile | Cyanoalkyl Thiazole |

| Grignard Reagents (RMgX) | Alkyl/Aryl | (4-Thiazol-2-yl)alkyl/aryl |

Cross-Coupling Reactions Involving the Chloropropyl Group

While cross-coupling reactions are more commonly performed on aryl or vinyl halides, methods for the coupling of alkyl halides have been developed and represent potential pathways for the derivatization of the chloropropyl group of this compound. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed C-C, C-N, and C-S Bond Formation (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig)

Palladium catalysts are central to many modern cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction couples an organoboron species with an organohalide. wikipedia.org While traditionally used for sp²-hybridized carbons, Suzuki reactions have been adapted for unactivated alkyl halides, including chlorides, often requiring specific bulky, electron-rich phosphine (B1218219) ligands. nih.govresearchgate.net A potential Suzuki reaction with this compound would involve its coupling with an aryl- or vinylboronic acid to form a C-C bond.

Heck Reaction: The Heck reaction typically couples an unsaturated halide with an alkene. Its application to alkyl halides is less common but possible under specific conditions.

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. Its extension to unactivated alkyl halides is challenging and not a standard transformation.

Buchwald-Hartwig Amination: This is a highly versatile palladium-catalyzed reaction for forming C-N bonds between an aryl halide and an amine. wikipedia.org The reaction scope has been expanded to include various amine and halide substrates, though application to simple alkyl chlorides can be less straightforward than for aryl halides. fishersci.itnumberanalytics.comsnnu.edu.cn This method could potentially be used to couple this compound with various primary or secondary amines.

Copper-Catalyzed Coupling Reactions

Copper-catalyzed cross-coupling reactions offer a valuable, often lower-cost alternative to palladium-based systems. rsc.org

C-C Bond Formation: Copper catalysts have been shown to be effective in coupling Grignard reagents with primary alkyl halides. nih.govresearchgate.net More recently, copper-catalyzed Suzuki-Miyaura type couplings have been developed for unactivated primary and secondary alkyl halides, including chlorides, with arylboron reagents, demonstrating broad scope and good functional group tolerance. acs.org This methodology could be applied to couple this compound with various arylboron compounds.

C-N and C-S Bond Formation: Copper-catalyzed methods, such as the Ullmann condensation, have a long history in forming C-N and C-S bonds, although they often require harsher conditions than their palladium-catalyzed counterparts. Modern developments have led to milder copper-catalyzed amination and thiolation procedures that could be applicable.

Reactions at the Thiazole Ring System

The thiazole ring itself is an aromatic heterocycle with a distinct reactivity pattern influenced by the nitrogen and sulfur heteroatoms and the substituent at the C2 position. wikipedia.org The π-electron density distribution generally makes the C5 position the most susceptible to electrophilic attack, while the C2 proton is the most acidic. pharmaguideline.comwikipedia.org

Electrophilic Aromatic Substitution: Thiazoles can undergo electrophilic substitution reactions such as halogenation, nitration, and sulfonation. ias.ac.in Due to the electron-withdrawing nature of the nitrogen atom, the ring is somewhat deactivated compared to benzene. However, substitution typically occurs at the C5 position, which is the most electron-rich carbon. pharmaguideline.com An electron-donating substituent at the C2 position can further facilitate electrophilic attack at C5. pharmaguideline.com

Deprotonation and C2-Functionalization: The proton at the C2 position of the thiazole ring is the most acidic due to the adjacent electron-withdrawing nitrogen atom and the ability of the sulfur atom to stabilize the resulting carbanion. pharmaguideline.comwikipedia.org Treatment with a strong base, such as an organolithium reagent (e.g., n-butyllithium), can deprotonate the C2 position, generating a potent nucleophile. wikipedia.org This lithiated intermediate can then react with a wide range of electrophiles (e.g., aldehydes, ketones, alkyl halides) to install a substituent at the C2 position. However, in this compound, the C2 position is already substituted, so this reactivity would apply to the C5 position if it were unsubstituted and activated. For 2-substituted thiazoles, deprotonation can occur at C5. Studies on methyl-substituted thiazole carboxylic acids have shown that the site of deprotonation (lithiation) is highly dependent on the substituents present. rsc.org

N-Alkylation: The lone pair of electrons on the ring nitrogen atom allows for N-alkylation with alkyl halides to form a quaternary thiazolium salt. pharmaguideline.comwikipedia.org These thiazolium salts are important as intermediates and as catalysts, for example, in the Stetter reaction. wikipedia.org

Metal-Catalyzed C-H Functionalization: Modern synthetic methods allow for the direct functionalization of C-H bonds, bypassing the need for pre-functionalized substrates. Palladium and copper catalysts have been used for the direct arylation of thiazole derivatives, often with specific regioselectivity. organic-chemistry.org For instance, palladium-catalyzed direct arylation of thiazoles can be directed to the C5 position.

Electrophilic Aromatic Substitution Reactions on the Thiazole Core

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for functionalizing aromatic systems. dalalinstitute.com In thiazoles, the electron-donating sulfur atom and the electron-withdrawing nitrogen atom influence the regioselectivity of these reactions. The thiazole ring is generally considered electron-deficient, which can make electrophilic substitution challenging compared to more electron-rich aromatic systems. udayton.edu

Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. dalalinstitute.comuomustansiriyah.edu.iq

Nitration: The introduction of a nitro group (-NO2) onto an aromatic ring is typically achieved using a mixture of nitric acid and sulfuric acid. scispace.com For thiazole derivatives, the position of nitration is influenced by the existing substituents.

Halogenation: The direct introduction of halogen atoms (e.g., Cl, Br, I) onto the thiazole ring can be accomplished using various halogenating agents. researchgate.net For instance, chlorination can be achieved with reagents like N-chlorosuccinimide (NCS). google.com

Friedel-Crafts Reactions: These reactions involve the alkylation or acylation of an aromatic ring. libretexts.orglibretexts.orgganeshremedies.com Friedel-Crafts alkylation introduces an alkyl group using an alkyl halide and a Lewis acid catalyst, such as aluminum chloride (AlCl₃). libretexts.orglibretexts.orgmt.com Friedel-Crafts acylation introduces an acyl group using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst. mt.com However, Friedel-Crafts reactions can be limited by the presence of strongly deactivating groups on the aromatic ring. libretexts.orglibretexts.org

While the thiazole ring can undergo electrophilic substitution, the presence of the chloropropyl group at the 2-position will influence the reactivity and regioselectivity of these transformations. evitachem.com

Metalation and Subsequent Functionalization of the Thiazole Ring

Metalation, particularly lithiation, is a powerful strategy for the functionalization of heterocyclic compounds, including thiazoles. nih.govgoogleapis.comlookchem.com This approach involves the deprotonation of the thiazole ring using a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi), to form a highly reactive organometallic intermediate. whiterose.ac.uk This intermediate can then react with a variety of electrophiles to introduce a wide range of functional groups. nih.gov

The regioselectivity of metalation on the thiazole ring is a critical aspect. For 2-substituted thiazoles, deprotonation often occurs at the C5 position. However, the specific conditions and substituents can influence the site of metalation. The use of specialized bases like TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl) can offer high regioselectivity in the metalation of thiazoles. nih.gov

Subsequent reactions of the metalated thiazole can lead to the introduction of various functionalities:

| Electrophile | Functional Group Introduced |

| Aldehydes/Ketones | Hydroxyalkyl groups |

| Carbon dioxide | Carboxylic acid group |

| Alkyl halides | Alkyl groups |

| Disulfides | Thioether groups |

This two-step sequence of metalation followed by electrophilic quench provides a versatile route to a diverse array of functionalized thiazole derivatives that may not be accessible through direct electrophilic substitution. nih.govlookchem.com

Cycloaddition Reactions Incorporating the Thiazole Moiety

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic structures. The thiazole ring, with its diene-like character, can participate in certain types of cycloaddition reactions, although this is less common than for all-carbon dienes. nih.gov

The most well-known cycloaddition is the Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. wikipedia.orgchim.it While the thiazole ring itself is not a typical diene for Diels-Alder reactions, derivatives with appropriate substitution patterns can undergo such transformations. For instance, 4-alkenylthiazoles have been shown to act as all-carbon dienes in Diels-Alder reactions, where the C4-C5 double bond of the thiazole ring and the side-chain double bond participate. nih.gov

Another important class of cycloadditions is the [3+2] cycloaddition, which involves a 1,3-dipole and a dipolarophile to form a five-membered ring. rsc.orgnih.govrsc.orgnih.gov Thiazolium salts can serve as precursors to 1,3-dipoles for these reactions, leading to the formation of various fused heterocyclic systems. rsc.orgnih.gov These reactions can be highly enantioselective when chiral catalysts are employed. rsc.orgnih.gov

While specific examples involving this compound in cycloaddition reactions are not prevalent in the literature, the general reactivity patterns of thiazoles suggest that with appropriate modification, this compound could potentially be a substrate for such transformations.

Exploration of Radical Reactions for Advanced Derivatization

Radical reactions offer alternative pathways for the functionalization of heterocyclic compounds, often with complementary reactivity to ionic reactions. researchgate.net These reactions involve the generation of radical intermediates, which can then participate in various bond-forming processes. conicet.gov.ar

For a molecule like this compound, radical reactions could potentially be initiated at either the thiazole ring or the chloropropyl side chain.

Functionalization of the Thiazole Ring: Radical substitution on the thiazole ring can be achieved under specific conditions. For example, photoredox catalysis can enable the introduction of alkyl groups onto the thiazole core. researchgate.net Iron-catalyzed couplings have also been explored for the alkylation of sulfone-activated thiazoles. researchgate.net

Reactions involving the Chloropropyl Side Chain: The chlorine atom on the propyl side chain could potentially be a site for radical reactions. For instance, radical cyclization reactions are a powerful method for forming new rings. Manganese(III) acetate is a common reagent used to initiate oxidative free-radical cyclizations. mdpi.com While direct examples with this compound are not readily available, similar structures like 4-(3-chloropropyl)-2-cyclohexenone have been used in manganese(III)-mediated radical cyclizations. mdpi.com

The exploration of radical reactions for the derivatization of this compound represents a promising area for the development of novel synthetic methodologies. sciengine.comnih.gov

Applications of 2 3 Chloropropyl Thiazole As a Synthetic Building Block

Precursor in the Synthesis of Complex Heterocyclic Systems

The unique combination of a thiazole (B1198619) nucleus and a reactive alkyl halide chain in 2-(3-chloropropyl)thiazole makes it an ideal starting material for the synthesis of intricate heterocyclic structures. The thiazole ring itself can be a critical pharmacophore or a scaffold for further functionalization, while the chloropropyl group provides a convenient handle for cyclization and substitution reactions.

Formation of Fused Thiazole Derivatives (e.g., Thiazolo[3,2-a]pyrimidines, Benzothiazoles)

The synthesis of fused heterocyclic systems is a cornerstone of medicinal and materials chemistry, and this compound and its analogues serve as important precursors in this regard. While the direct cyclization of this compound to form thiazolo[3,2-a]pyrimidines is not extensively documented, with most synthetic routes to this scaffold starting from precursors like 2-aminothiazole (B372263) or pyrimidine-2-thiones, the utility of the chloropropylthiazole motif is well-established in the synthesis of other fused systems, notably benzothiazoles. tandfonline.comresearchgate.netresearchgate.net

In a common synthetic strategy, the benzofused analogue, 2-(3-chloropropyl)benzo[d]thiazole, is utilized as a key alkylating agent. nih.gov This compound can be readily prepared and subsequently reacted with a variety of primary or secondary amines. The reaction, typically carried out in the presence of a base such as potassium carbonate and a catalyst like potassium iodide, results in the nucleophilic substitution of the chlorine atom by the amine, leading to the formation of a diverse library of N-substituted benzothiazole (B30560) derivatives. nih.gov This approach highlights the reactivity of the chloropropyl chain and provides a straightforward method for introducing a range of functionalities to the benzothiazole core.

The general reaction scheme for the synthesis of such benzothiazole derivatives is presented below:

| Reactant 1 | Reactant 2 | Reagents | Product |

| 2-(3-Chloropropyl)benzo[d]thiazole | Various Amines | K₂CO₃, KI | N-substituted-(3-(benzo[d]thiazol-2-yl)propyl)amine |

This table illustrates a general synthetic pathway and specific yields would vary depending on the amine used.

Construction of Polysubstituted Thiazole Frameworks

The term "polysubstituted thiazole" refers to a thiazole ring bearing multiple functional groups. The development of synthetic routes to such compounds is of high interest due to the role of polysubstituted thiazoles in various biologically active molecules. nih.govjetir.orgijper.org While classical methods like the Hantzsch thiazole synthesis provide access to certain substitution patterns, this compound offers a platform for introducing substitution at the 2-position via its chloropropyl chain. analis.com.my

The chloro group in the side chain is a versatile functional handle that can be converted into a variety of other groups through nucleophilic substitution reactions. This allows for the construction of more complex and diverse polysubstituted thiazole frameworks. For instance, the chloro group can be displaced by azides, thiols, alkoxides, and other nucleophiles, each introducing a new functional group that can be further manipulated. This sequential functionalization strategy allows for the controlled construction of highly decorated thiazole derivatives. evitachem.com

Role in the Development of Research Probes and Ligands

The inherent properties of the thiazole ring, including its aromaticity and ability to participate in hydrogen bonding and metal coordination, make it an attractive scaffold for the design of specialized chemical tools like research probes and ligands.

Synthesis of Fluorescent and Affinity Probes

Fluorescent probes are indispensable tools in biomedical research for visualizing and tracking biological processes. Thiazole-containing dyes, such as Thiazole Orange, are well-known for their fluorescent properties upon binding to nucleic acids. nih.gov The synthetic accessibility of derivatives of this compound makes it a potential precursor for novel fluorescent probes.

A notable example is the synthesis of azide-modified thiazole-based reporters. For instance, a fluorescent probe, 4-(3-azidopropoxy)-5-(4-bromophenyl)-2-(pyridin-2-yl)thiazole, has been developed for use in "click chemistry," a powerful bioorthogonal ligation reaction. beilstein-journals.org The azidopropoxy side chain is structurally analogous to a functionalized chloropropyl group, suggesting that this compound could be a key starting material. The synthesis would involve the nucleophilic displacement of the chloride with an azide (B81097) ion, a common and efficient transformation. The resulting azido-functionalized thiazole can then be "clicked" onto alkyne-modified biomolecules, attaching the fluorescent thiazole tag for detection and imaging. beilstein-journals.org

Ligand Design in Coordination Chemistry Research (excluding drug delivery)

In the field of coordination chemistry, ligands containing thiazole moieties are known to form stable complexes with a variety of metal ions. The nitrogen and sulfur atoms of the thiazole ring can act as donor atoms, leading to the formation of coordination polymers and metal-organic frameworks (MOFs) with interesting structural and functional properties. researchgate.netnih.govmdpi.com

The this compound scaffold is a promising platform for creating new ligands. The chloropropyl chain can be functionalized to introduce additional coordinating groups, leading to multidentate ligands with tailored properties. For example, the chloro group can be substituted with other nitrogen- or oxygen-containing heterocycles to create ligands capable of forming intricate coordination networks. Furthermore, the chloropropyl group can be used to immobilize thiazole-based ligands onto solid supports, such as silica (B1680970) or magnetic nanoparticles. This is exemplified by the use of (3-chloropropyl)trimethoxysilane to anchor an imidazolium (B1220033) salt to a magnetic support for catalytic applications, a concept that can be extended to thiazole-based ligands for applications in heterogeneous catalysis or sensing. tandfonline.com

Applications in Agrochemical Research and Development

The thiazole ring is a common structural motif in a number of commercially successful agrochemicals, particularly fungicides and herbicides. chemimpex.comontosight.ai Thiazole derivatives often exhibit potent biological activity against a range of plant pathogens.

Research in this area has indicated that compounds like 5-(3-chloropropyl)-4-methyl-1,3-thiazole hydrochloride have potential for development as agrochemicals. smolecule.com The fungicidal and pesticidal properties of such molecules are an active area of investigation. For instance, 2-chloro-1,3-thiazole is recognized as a key intermediate in the synthesis of various fungicides and herbicides. chemimpex.com The presence of the reactive chloropropyl group in this compound provides a convenient point for modification to optimize biological activity, selectivity, and environmental persistence, making it a valuable building block for the discovery of new crop protection agents. ontosight.ainbinno.com

Synthesis of Insecticide and Fungicide Lead Structures (excluding dosage/administration)

Contribution to Medicinal Chemistry Scaffold Diversity (in vitro/mechanistic studies only)

In medicinal chemistry, the thiazole ring is considered a "privileged scaffold" due to its presence in numerous biologically active compounds. This compound provides a gateway to a vast chemical space for drug discovery, enabling the synthesis of diverse molecular libraries for in vitro screening and mechanistic studies.

The thiazole scaffold is integral to the design of potent and selective enzyme inhibitors. A series of renin inhibitors containing a 2-amino-4-thiazolyl moiety at the P2 position were synthesized and shown to be potent inhibitors of monkey renin in vitro. nih.gov These compounds were also selective, showing only weak inhibition of the related enzyme cathepsin D. nih.gov Another study focused on designing thiazole carboxamide derivatives as cyclooxygenase (COX) inhibitors. metu.edu.tr The synthesized compounds showed potent inhibitory activities against both COX-1 and COX-2 enzymes in in vitro assays, with some derivatives exhibiting selectivity for COX-2. metu.edu.tr For example, compound 2f in the study, which featured a bulky trimethoxy group on the phenyl ring, was the most selective inhibitor of COX-2. metu.edu.tr The this compound intermediate is an ideal starting point for creating such derivatives, where the chloropropyl chain can be functionalized to introduce the specific side chains required for binding to the enzyme's active site.

The development of ligands for central nervous system (CNS) receptors is a significant area where thiazole derivatives are employed. The 3-chloropropyl chain is frequently used as a linker to connect the thiazole or benzothiazole core to a pharmacophore, such as an arylpiperazine group, known to interact with dopamine (B1211576) and serotonin (B10506) receptors.

Several studies have synthesized and evaluated benzothiazole analogues for their binding affinity to dopamine receptors. In one such study, 2-(3-chloropropyl)benzo[d]thiazole was synthesized from 2-aminothiophenol (B119425) and used as an alkylating agent to create a series of ligands targeting D2-like receptors. nih.govnih.gov Radioligand competition binding studies confirmed that these compounds bind with varying affinities to D2, D3, and D4 dopamine receptors. nih.govnih.gov Further work on this scaffold led to the identification of potent and selective D4 receptor ligands. acs.orgchemrxiv.org For instance, modifications to the linker length and the arylpiperazine moiety were shown to significantly alter binding affinity and selectivity, demonstrating the utility of the chloropropyl linker in fine-tuning pharmacological profiles. acs.orgchemrxiv.org

Similarly, new series of arylpiperazines have been synthesized as serotoninergic ligands. mdpi.com In these syntheses, a chloropropyl amine was used to link a core nucleus to various substituted piperazines, creating ligands that were evaluated for their binding affinity to 5-HT1A, 5-HT2A, and 5-HT2C receptors in vitro. mdpi.com Molecular docking studies were then used to rationalize the observed binding patterns. mdpi.com

The core structures of natural products are often considered pre-validated frameworks for interacting with biological macromolecules. dokumen.pub The thiazole ring is a component of many natural products, and its use in the design of bio-inspired small molecule libraries is a key strategy in drug discovery. dokumen.pub By using this compound as a starting scaffold, chemists can generate large collections of diverse molecules. The chloropropyl group can be subjected to a variety of chemical transformations (e.g., nucleophilic substitution, elimination) to attach different pharmacophores or build more complex ring systems, mimicking the structural diversity found in nature. This approach, often termed diversity-oriented synthesis, aims to populate chemical space with novel compounds that can be screened for a wide range of biological activities.

Development of Receptor Ligands for in vitro Binding Studies

Potential in Materials Science Research

The applications of thiazole-containing compounds extend beyond the life sciences into materials science. Thiazoles are recognized for their unique physicochemical properties and are used in the preparation of liquid crystals, cosmetics, and other specialty materials. researchgate.net The this compound molecule is a candidate for incorporation into polymers and coatings. chemimpex.com The reactive chloropropyl group can be used to graft the thiazole unit onto a polymer backbone, potentially improving properties such as chemical resistance and durability. chemimpex.com

Furthermore, thiazole derivatives can act as ligands to form metal complexes. These complexes can be immobilized on solid supports, such as silica nanoparticles, to create heterogeneous catalysts. researchgate.net For example, a copper(II) bis-thiazole complex immobilized on silica has been shown to be a highly efficient catalyst for the click synthesis of 1,2,3-triazoles. researchgate.net The stability and reactivity of intermediates like this compound make them valuable for developing new functional materials and catalysts. nbinno.com

Precursor for Polymeric Materials (e.g., Conductive Polymers, Coordination Polymers)

The dual functionality of this compound makes it an intriguing monomer for the synthesis of novel polymers. The reactive C-Cl bond in the propyl chain offers a site for various polymerization reactions, while the thiazole ring can impart unique electronic and coordination properties to the resulting polymer backbone.

Conductive Polymers

Conductive polymers are organic polymers that possess the ability to conduct electricity. specialchem.com This property arises from the presence of a conjugated π-electron system along the polymer backbone. academiaromana-is.ro Thiazole and its derivatives are known to be valuable components in the construction of conductive polymers due to the aromatic nature of the thiazole ring, which can contribute to the delocalization of electrons. mdpi.comresearchgate.net The incorporation of thiazole moieties into a polymer chain can influence the material's electronic properties, such as its conductivity and band gap. researchgate.net

While direct polymerization of this compound to form a conductive polymer has not been extensively documented in publicly available research, its structure suggests a potential pathway for creating such materials. The chloropropyl group could be utilized in polycondensation reactions. For instance, it could react with suitable nucleophiles in a step-growth polymerization to form a polymer chain. The resulting polymer would feature pendant thiazole groups, which could then be chemically or electrochemically oxidized to induce conductivity along the polymer backbone, a process known as doping. academiaromana-is.ro

The properties of such a hypothetical poly(2-(3-thiazolyl)propyl) material would be of significant interest. The flexible propyl linker might influence the polymer's morphology and processability, while the electronic characteristics would be largely determined by the interactions between the thiazole rings. Research on other thiazole-based polymers provides insight into the potential properties that could be achieved. For example, copolymers containing thiazolothiazole units have been synthesized and investigated for applications in polymer solar cells, demonstrating that thiazole-containing polymers can exhibit useful electronic and optical properties. researchgate.net

Table 1: Properties of Representative Thiazole-Based Conductive Polymers (Note: This table presents data for related thiazole-containing polymers to illustrate potential properties, as specific data for polymers derived from this compound is not available in the reviewed literature.)

| Polymer Name | Monomers | Polymerization Method | Conductivity (S/cm) | Application |

| Poly(phenylenethiazolo[5,4-d]thiazole) | Terephthalaldehyde, Rubeanic acid | Condensation | Varies with doping | Electronic devices |

| Thiazole-based Polyurea | Diphenylsulfide-based aminothiazole, Diisocyanates | Polycondensation | - | Biologically active materials mdpi.com |

| Thiazolothiazole-based copolymers | Various aromatic and thiophene (B33073) derivatives | Suzuki or Stille coupling | Varies | Polymer solar cells researchgate.net |

Coordination Polymers

Coordination polymers are materials formed by the self-assembly of metal ions and organic ligands. mdpi.comrsc.org These materials have a wide range of potential applications, including in catalysis, gas storage, and as luminescent materials. The nitrogen and sulfur atoms in the thiazole ring of this compound are potential coordination sites for metal ions. mdpi.com

The synthesis of coordination polymers using this compound as a ligand could proceed in two main ways. First, the molecule itself could act as a monodentate or bidentate ligand, coordinating to metal centers through the thiazole nitrogen and/or sulfur atoms. The chloropropyl group would then be a pendant functional group on the resulting coordination polymer, which could be used for further post-synthetic modification. nih.govkit.edu

Alternatively, this compound could be first polymerized, for example, through reactions involving the chloropropyl group, to create a polymer with pendant thiazole units. This polymer could then be used to chelate metal ions, forming a coordination polymer where the metal centers are cross-linking the polymer chains. This approach allows for the creation of robust, functional materials where the properties can be tuned by the choice of both the polymer and the metal ion. doi.org For instance, the incorporation of different metal ions could lead to materials with varied luminescent or magnetic properties. mdpi.com

Spectroscopic and Advanced Analytical Methodologies in Research on 2 3 Chloropropyl Thiazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of 2-(3-chloropropyl)thiazole. It provides information on the chemical environment of individual protons and carbon atoms, allowing for the comprehensive elucidation of the molecule's connectivity and conformation. researchgate.netresearchgate.net

¹H NMR and ¹³C NMR Chemical Shift Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques used to characterize this compound. The chemical shifts observed in the spectra are indicative of the electronic environment of each nucleus, which is influenced by the presence of electronegative atoms and the aromatic thiazole (B1198619) ring. pdx.eduresearchgate.netresearchgate.netnih.govsigmaaldrich.comnetlify.apppitt.edursc.org

In a typical ¹H NMR spectrum of this compound, the protons on the thiazole ring appear at distinct chemical shifts due to the ring's aromaticity and the presence of nitrogen and sulfur heteroatoms. The protons of the propyl chain exhibit characteristic multiplets, with the methylene (B1212753) group attached to the chlorine atom showing a downfield shift due to the electronegativity of the chlorine.

Similarly, the ¹³C NMR spectrum provides a unique signal for each carbon atom in the molecule. The carbons of the thiazole ring resonate in the aromatic region, while the aliphatic carbons of the propyl chain appear at higher field. The carbon atom bonded to the chlorine atom is significantly deshielded and appears at a lower field compared to the other methylene carbons. oregonstate.edu The chemical shifts can be influenced by the solvent used for analysis. researchgate.netsigmaaldrich.compitt.edu

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Thiazole-H4 | ~7.2-7.8 | ~115-125 |

| Thiazole-H5 | ~7.6-8.0 | ~140-150 |

| -CH₂- (alpha to thiazole) | ~3.1-3.4 (triplet) | ~30-35 |

| -CH₂- (beta to thiazole) | ~2.1-2.4 (multiplet) | ~30-35 |

| -CH₂-Cl | ~3.6-3.8 (triplet) | ~43-48 |

| Note: These are approximate ranges and can vary based on solvent and experimental conditions. |

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity and Conformation

To definitively assign the proton and carbon signals and to understand the connectivity of the atoms within this compound, two-dimensional (2D) NMR experiments are employed. researchgate.netemerypharma.com

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings within the molecule. emerypharma.com For this compound, COSY spectra would show correlations between the adjacent methylene groups of the propyl chain, confirming their connectivity. It would also show the coupling between the H4 and H5 protons on the thiazole ring. researchgate.netemerypharma.com

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : These experiments correlate directly bonded proton and carbon atoms. uvic.ca By analyzing the cross-peaks in an HMQC or HSQC spectrum, each proton signal can be directly linked to its attached carbon atom, greatly simplifying the assignment of the ¹³C NMR spectrum. researchgate.netuvic.ca

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are two or three bonds apart. uvic.cayoutube.com HMBC is particularly powerful for establishing the connection between the propyl side chain and the thiazole ring. For instance, it would show a correlation between the protons of the methylene group adjacent to the thiazole ring and the C2 carbon of the thiazole ring, confirming the point of attachment. researchgate.net

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis in Synthetic Research

Mass spectrometry (MS) is a crucial analytical technique for confirming the molecular weight of this compound and for analyzing its fragmentation patterns, which can provide further structural verification. researchgate.netsapub.orgmiamioh.edu It is a highly sensitive technique used in conjunction with chromatographic methods for purity assessment and reaction monitoring. researchgate.netresearchgate.netwikipedia.org

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. rsc.orgmdpi.com This precision allows for the determination of the elemental composition of this compound, confirming its molecular formula (C₆H₈ClNS₂). mdpi.comrsc.org This is a definitive method for distinguishing it from other compounds with the same nominal mass.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Reaction Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used to separate and identify volatile compounds. ysi.comnih.govnih.govrsc.org In the context of this compound research, GC-MS is employed to:

Assess Purity : By separating the target compound from any starting materials, byproducts, or residual solvents, GC-MS can provide a clear indication of the purity of a synthesized batch.

Analyze Reaction Mixtures : During the synthesis of this compound, GC-MS can be used to monitor the progress of the reaction by identifying the reactants, intermediates, and the final product in the reaction mixture. mdpi.com The mass spectrometer provides structural information on each separated component.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is another vital hyphenated technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. wikipedia.orgclinicaterapeutica.it LC-MS is particularly useful for analyzing less volatile or thermally labile compounds that are not suitable for GC-MS. wikipedia.org In research involving this compound, LC-MS is utilized for:

Analysis of Complex Mixtures : When this compound is part of a complex reaction mixture, such as in the synthesis of more elaborate molecules, LC-MS can separate the various components before they are introduced into the mass spectrometer for identification. researchgate.netwikipedia.orgshimadzu.comgoogleapis.com

Reaction Monitoring : Similar to GC-MS, LC-MS can be used to follow the course of a reaction, providing valuable information about the formation of the desired product and the presence of any impurities.

Table 2: Summary of Mass Spectrometry Techniques in the Analysis of this compound

| Technique | Primary Application | Information Obtained |

| HRMS | Molecular Formula Confirmation | Exact mass, elemental composition |

| GC-MS | Purity Assessment, Reaction Monitoring | Separation of volatile components, molecular weight, and fragmentation patterns |

| LC-MS | Analysis of Complex Mixtures | Separation of components, molecular weight, and structural information of a wide range of analytes |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups present in a molecule by analyzing its vibrational modes. While no specific experimental IR or Raman spectra for this compound are publicly available, the expected characteristic absorption bands and Raman shifts can be predicted based on the analysis of related thiazole derivatives and compounds containing chloropropyl groups. scialert.netresearchgate.netnih.govnih.govmdpi.comnih.govmdpi.comsci-hub.seresearchgate.net

In IR spectroscopy, the absorption of infrared radiation excites molecular vibrations, such as stretching and bending. For this compound, the C-H stretching vibrations of the thiazole ring are expected in the region of 3100-3000 cm⁻¹. scialert.net The aliphatic C-H stretching vibrations of the chloropropyl group would likely appear between 3000 and 2850 cm⁻¹. scialert.net The C=N and C=C stretching vibrations within the thiazole ring are anticipated to produce characteristic bands in the 1650-1450 cm⁻¹ range. researchgate.net The C-S stretching vibration, a key feature of the thiazole ring, typically gives a weaker band in the 800-600 cm⁻¹ region. scialert.net The C-Cl stretching vibration of the chloropropyl group is expected to be observed in the fingerprint region, generally between 800 and 600 cm⁻¹.

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. The C-H stretching vibrations, both aromatic and aliphatic, are also observable in Raman spectra. scialert.net The symmetric vibrations of the thiazole ring are often strong in the Raman spectrum. Due to the polarizability changes associated with the C-S bond, the C-S stretching vibration can sometimes be more readily identified in Raman than in IR spectra.

Computational methods, such as Density Functional Theory (DFT), are frequently employed to calculate the theoretical vibrational frequencies and intensities, which can then be compared with experimental spectra for accurate band assignments. nih.govnih.govmdpi.comresearchgate.net

Table 1: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch | Thiazole Ring | 3100 - 3000 | Medium-Weak |

| C-H Stretch | Propyl Chain | 3000 - 2850 | Medium |

| C=N Stretch | Thiazole Ring | 1650 - 1550 | Medium-Strong |

| C=C Stretch | Thiazole Ring | 1550 - 1450 | Medium-Strong |

| CH₂ Bend | Propyl Chain | 1470 - 1440 | Medium |

| C-N Stretch | Thiazole Ring | 1380 - 1270 | Medium |

| C-S Stretch | Thiazole Ring | 800 - 600 | Weak-Medium |

| C-Cl Stretch | Propyl Chain | 800 - 600 | Medium-Strong |

Table 2: Predicted Raman Shifts for this compound

| Vibrational Mode | Functional Group | Predicted Raman Shift (cm⁻¹) | Intensity |

| C-H Stretch | Thiazole Ring | 3100 - 3000 | Medium |

| C-H Stretch | Propyl Chain | 3000 - 2850 | Strong |

| Ring Breathing | Thiazole Ring | 1100 - 900 | Strong |

| C-S Stretch | Thiazole Ring | 800 - 600 | Medium-Strong |

| C-Cl Stretch | Propyl Chain | 800 - 600 | Medium |

X-ray Crystallography for Solid-State Structure Determination and Stereochemical Assignment

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. rsc.orglehigh.eduresearchgate.netjyu.ficarleton.edunih.govucsb.edu This technique provides accurate data on bond lengths, bond angles, and torsion angles, which are crucial for confirming the molecular structure and understanding intermolecular interactions in the solid state.

While a specific crystal structure for this compound has not been reported in the Cambridge Structural Database, analysis of related thiazole derivatives allows for the prediction of its likely solid-state characteristics. researchgate.netnih.govucsb.edu A single-crystal X-ray diffraction experiment on a suitable crystal of this compound would involve mounting the crystal on a goniometer and exposing it to a monochromatic X-ray beam. rsc.orgcarleton.edu The resulting diffraction pattern is then used to solve and refine the crystal structure.

The expected structural features would include a planar thiazole ring. The chloropropyl substituent would likely exhibit a degree of conformational flexibility. The crystal packing would be influenced by weak intermolecular interactions such as C-H···N and C-H···S hydrogen bonds, as well as dipole-dipole interactions involving the C-Cl bond.

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 9.8 |

| α (°) | 90 |

| β (°) | 105 |

| γ (°) | 90 |

| Volume (ų) | 820 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.32 |

Note: These are hypothetical values based on similar known structures and are for illustrative purposes only.

Chromatographic Techniques for Purification and Quantitative Analysis in Research (e.g., HPLC, GC)

Chromatographic techniques are fundamental for the separation, purification, and quantitative analysis of this compound in research settings. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for separating components of a mixture based on their differential partitioning between a stationary phase and a liquid mobile phase. For a moderately polar compound like this compound, reversed-phase HPLC (RP-HPLC) would be the method of choice. japsonline.comsielc.comresearchgate.netnih.gov In RP-HPLC, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic modifier like acetonitrile (B52724) or methanol (B129727). japsonline.comnih.gov

The separation is based on the principle that more polar compounds will elute earlier, while less polar compounds will be retained longer on the column. The addition of a buffer to the mobile phase can help to control the ionization of the analyte and improve peak shape. japsonline.com Detection is commonly achieved using a UV detector, as the thiazole ring is expected to have a UV absorbance maximum.

Table 4: Illustrative HPLC Method for the Analysis of this compound

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 245 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

Gas Chromatography (GC)

GC is a powerful technique for the analysis of volatile and thermally stable compounds. jfda-online.comshimadzu.comysi.comepa.govepa.gov this compound, with an expected moderate boiling point, is amenable to GC analysis. In GC, the sample is vaporized and swept by a carrier gas (e.g., helium, nitrogen) through a capillary column containing a stationary phase. Separation occurs based on the compound's boiling point and its interaction with the stationary phase.

A nonpolar or moderately polar capillary column, such as one coated with a dimethylpolysiloxane or a phenyl-substituted polysiloxane, would likely be suitable for the analysis of this compound. jfda-online.com The most common detector for this type of analysis is a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). GC-MS provides not only retention time data for quantification but also mass spectral data for definitive identification of the compound. shimadzu.comysi.com

Table 5: Representative GC-MS Conditions for the Analysis of this compound

| Parameter | Condition |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (1 min), then 10 °C/min to 250 °C (5 min) |

| Detector | Mass Spectrometer |

| Ionization Mode | Electron Ionization (EI) |

| Mass Range | m/z 40-400 |

Computational Chemistry and Theoretical Investigations of 2 3 Chloropropyl Thiazole

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and other key characteristics.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for optimizing molecular geometries and exploring potential energy surfaces. For 2-(3-chloropropyl)thiazole, DFT calculations, often using hybrid functionals like B3LYP or B3PW91 with a suitable basis set (e.g., 6-311G(d,p)), would be the standard approach. irjweb.comrsc.org

The process begins with geometry optimization, where the algorithm systematically alters the positions of the atoms to find the arrangement with the minimum electronic energy. This yields the most stable three-dimensional structure of the molecule, providing precise data on bond lengths, bond angles, and dihedral angles. Studies on various thiazole (B1198619) derivatives have successfully used DFT for this purpose, confirming experimental data where available. researchgate.net

Once the ground state geometry is found, further calculations can map the energy landscape. This involves identifying different conformers—spatial arrangements of the molecule resulting from rotation around single bonds, such as those in the chloropropyl side chain—and calculating their relative energies. The energy differences between these conformers reveal their relative stability and the energy barriers to their interconversion. For instance, DFT calculations on other heterocyclic compounds have been used to determine the most stable conformers and the energetic profiles of their interconversion.

Table 1: Illustrative Geometrical Parameters from DFT Calculations for a Thiazole Derivative (Note: This table is based on data for a representative thiazole derivative, N-((1H-benzo[d] imidazol-2-yl) methyl) thiazol-2-amine, and is intended to illustrate the type of data obtained from DFT calculations.)

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

|---|---|---|

| Bond Length | C-S (Thiazole Ring) | 1.76 Å |

| Bond Length | C-N (Thiazole Ring) | 1.32 Å |

| Bond Length | C=N (Thiazole Ring) | 1.38 Å |

| Bond Angle | C-S-C (Thiazole Ring) | 89.5° |

| Bond Angle | S-C-N (Thiazole Ring) | 115.2° |

Data derived from studies on related thiazole derivatives. irjweb.com

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity and electronic properties. irjweb.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability. ajchem-a.com A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap indicates that the molecule is more reactive. ajchem-a.com In studies of various thiazole derivatives, the HOMO is often localized on the electron-rich thiazole ring and sulfur atom, while the LUMO distribution can vary depending on the substituents. ajchem-a.com

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These descriptors provide a more nuanced understanding of its chemical behavior.

Table 2: Key Reactivity Descriptors Derived from HOMO-LUMO Energies

| Descriptor | Formula | Description |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The ability of a molecule to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / η | The reciprocal of hardness, indicating higher reactivity. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the electrophilic character of a molecule. |

Formulas are based on Koopmans' theorem and conceptual DFT. nih.gov

Density Functional Theory (DFT) Applications for Geometry Optimization and Energy Landscapes

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an invaluable tool for investigating the pathways of chemical reactions. It allows researchers to visualize the transformation from reactants to products, including the high-energy transition states that are difficult to observe experimentally.

To study a reaction involving this compound, such as a nucleophilic substitution at the chloropropyl chain or a reaction at the thiazole ring, computational chemists would model the entire reaction coordinate. This involves identifying the structure of the transition state (TS)—the highest energy point along the reaction path. TS structures are saddle points on the potential energy surface, and their geometries are located using specialized algorithms.

Once the structures of the reactants, transition state, and products are optimized, their energies are calculated. The difference in energy between the reactants and the transition state is the activation energy barrier (Ea). This barrier determines the reaction rate; a higher barrier corresponds to a slower reaction. DFT calculations have been successfully used to confirm the proposed mechanisms for the synthesis of related heterocyclic systems, such as 1,3-thiazines, by calculating the activation energies for sequential reaction steps. nih.gov

Reactions are typically carried out in a solvent, which can significantly influence the reaction pathway and energetics. Computational models can account for these effects using either implicit or explicit solvent models.

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and often provides a good approximation of how the solvent stabilizes charged species and polar molecules, including reactants, products, and transition states.

Explicit Solvation Models: In this more computationally intensive approach, individual solvent molecules are included in the calculation. This allows for the study of specific interactions, such as hydrogen bonding between the solute and the solvent, which can be critical for accurately describing the reaction mechanism.

For reactions involving this compound, including solvent effects would be essential for obtaining realistic energy barriers and understanding how the reaction would proceed under practical laboratory conditions.

Transition State Characterization and Activation Energy Barriers

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations are excellent for studying static properties and single reaction events, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. physchemres.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment.

For this compound, MD simulations would be particularly useful for performing a thorough conformational analysis. The flexible 3-chloropropyl side chain can adopt numerous conformations, and MD simulations can explore the accessible conformational space and the timescale of transitions between different conformers.

Furthermore, if this compound were to be studied for its interaction with a biological target, such as an enzyme or receptor, MD simulations would be the tool of choice. physchemres.org These simulations can model the binding process, assess the stability of the molecule within a binding site, and identify the key intermolecular interactions (e.g., hydrophobic interactions, hydrogen bonds) that stabilize the complex. Such studies are common for drug discovery projects involving thiazole-based compounds. physchemres.org

Structure-Activity Relationship (SAR) Studies using in silico Approaches (mechanistic understanding, not clinical prediction)

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for elucidating how the chemical structure of a compound influences its biological activity. In silico methods, such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking, have become indispensable tools for predicting the activity of novel compounds and understanding their mechanism of action at a molecular level. qeios.comajchem-b.com

Recent advancements in computational methods like Density Functional Theory (DFT) and molecular docking allow for the in silico assessment of a compound's stability, reactivity, and binding affinity with biological targets. qeios.com These computational tools help in identifying and optimizing new compounds for improved bioactivity and favorable pharmacokinetic profiles before their actual synthesis and in vitro or in vivo testing. qeios.com

For instance, a study on thiazole-embedded Schiff base derivatives (TZ1-10) used DFT and molecular docking to evaluate their potential as breast cancer therapeutics. qeios.com The calculations of HOMO-LUMO energy gaps provided insights into the chemical stability of the compounds, with derivatives TZ6 and TZ8 showing the most promising values. qeios.com Molecular docking studies of these derivatives against key proteins involved in breast cancer and inflammation revealed high binding affinities, suggesting their potential as anti-cancer and anti-inflammatory agents. qeios.com This targeted approach enhances the understanding of their therapeutic potential and guides further optimization. qeios.com

In another study, QSAR analysis was performed on a series of twelve thiazole hydrazine (B178648) derivatives to predict their inhibitory concentration (IC50) against Plasmodium falciparum thioredoxin reductase. ajchem-b.com This computational technique is valuable for identifying compounds for lead optimization through an efficient virtual screening process. ajchem-b.com The study utilized Density Functional Theory (DFT) at the B3LYP/6-31+G** level to calculate molecular properties, which were then used to build a QSAR model. ajchem-b.com Such models help in understanding the relationship between the structural features of the thiazole derivatives and their antimalarial activity. ajchem-b.com

Furthermore, the thiazole scaffold is recognized for its significant role in lead identification and optimization. mdpi.com For example, in the development of Akt inhibitors for cancer therapy, diversely substituted thiazole derivatives are of great interest. mdpi.com A study on a series of thiazole-based compounds identified a derivative with a cyano substituent on a phenyl ring at the 4th position of the thiazole scaffold as a potent and selective anticancer agent. mdpi.com This highlights how specific structural modifications on the thiazole ring system can significantly enhance biological activity.

The following table summarizes key computational parameters for selected thiazole derivatives from various studies, illustrating the application of in silico methods in SAR.

| Compound/Derivative | Computational Method | Key Finding/Parameter | Reference |